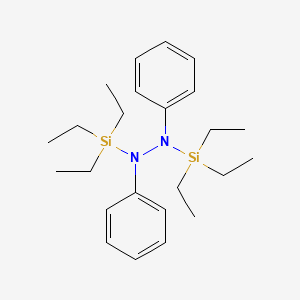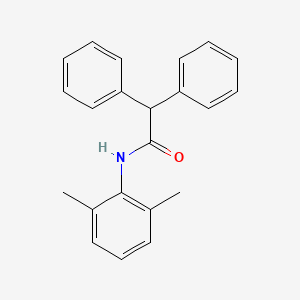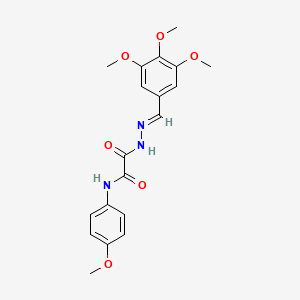
3,6-DMAD hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DMAD hydrochloride, also known as N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is an acridine derivative. It is a potent inhibitor of the IRE1α-XBP1s pathway, which is involved in the unfolded protein response. This compound has shown significant potential in cancer research, particularly in the study of multiple myeloma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DMAD hydrochloride involves the reaction of acridine derivatives with dimethylaminopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DMAD hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may produce reduced acridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-DMAD hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Studied for its effects on cellular pathways, particularly the IRE1α-XBP1s pathway.
Medicine: Investigated for its potential in cancer therapy, especially in the treatment of multiple myeloma.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical libraries for drug discovery
Wirkmechanismus
3,6-DMAD hydrochloride exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is crucial for the unfolded protein response, which helps cells cope with stress. By inhibiting this pathway, this compound disrupts the cellular stress response, leading to increased secretion of interleukin-6 and inhibition of IRE1α oligomerization and endoribonuclease activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
Compared to these similar compounds, 3,6-DMAD hydrochloride is unique due to its potent inhibition of the IRE1α-XBP1s pathway and its specific effects on interleukin-6 secretion and IRE1α oligomerization. This makes it particularly valuable in cancer research, especially for studying multiple myeloma .
Eigenschaften
Molekularformel |
C22H31N5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |
InChI |
InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |
InChI-Schlüssel |
UIWOQSJSDYDIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)





![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

